ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14817526
Molecular Formula: C16H14N4O4S
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate -](/images/structure/VC14817526.png)
Specification
Molecular Formula | C16H14N4O4S |
---|---|
Molecular Weight | 358.4 g/mol |
IUPAC Name | ethyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C16H14N4O4S/c1-2-24-15(23)12-8-25-16(18-12)19-13(21)7-20-9-17-11-6-4-3-5-10(11)14(20)22/h3-6,8-9H,2,7H2,1H3,(H,18,19,21) |
Standard InChI Key | NHZNUVUSVKKOLG-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound’s molecular formula is C₁₈H₁₈N₄O₄S, with a molecular weight of 386.43 g/mol . Its structure features:
-
A thiazole ring at position 4, substituted with an ethyl ester group.
-
An acetylamino bridge linking the thiazole to a 4-oxoquinazoline moiety.
-
A planar quinazolinone system with a ketone group at position 4, contributing to hydrogen-bonding interactions .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₈N₄O₄S | |
Molecular Weight | 386.43 g/mol | |
Hydrogen Bond Acceptors | 7 | |
Hydrogen Bond Donors | 2 | |
Topological Polar Surface Area | 112 Ų |
Spectral Characterization
The compound is typically characterized using:
-
Infrared Spectroscopy (IR): Peaks at 1,710 cm⁻¹ (C=O ester), 1,650 cm⁻¹ (amide I), and 1,250 cm⁻¹ (C-N stretch).
-
¹H NMR: Signals at δ 1.35 ppm (triplet, CH₂CH₃), δ 4.30 ppm (quartet, OCH₂), and δ 8.50 ppm (singlet, quinazoline H-2).
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step protocol:
-
Preparation of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate:
-
Acetylation with 4-Oxoquinazoline-3-Acetic Acid:
-
The amino group of the thiazole intermediate is acylated using activated 4-oxoquinazoline-3-acetyl chloride in dimethylformamide (DMF).
-
Reaction conditions: 0–5°C, 12 hours, triethylamine as base.
-
Table 2: Synthetic Parameters
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | Thiourea, ethyl bromopyruvate | EtOH, 70°C, 1h | 93% |
2 | 4-Oxoquinazoline-3-acetyl chloride | DMF, 0–5°C, 12h | 78% |
Purification and Yield Optimization
-
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).
-
Recrystallization from ethanol improves purity to >98%.
Physicochemical Properties
Solubility and Partitioning
Stability Profile
-
Hydrolytic Stability: The ester group undergoes slow hydrolysis in plasma (t₁/₂ = 4.2 hours).
-
Thermal Stability: Decomposes at 218°C (DSC).
Biological Activity and Mechanism
Anticancer Efficacy
In vitro studies demonstrate potent activity against:
-
MCF-7 (Breast Cancer): IC₅₀ = 1.2 μM.
-
A549 (Lung Adenocarcinoma): IC₅₀ = 2.8 μM.
-
HCT-116 (Colon Cancer): IC₅₀ = 1.9 μM.
Table 3: Cytotoxicity Data
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MCF-7 | 1.2 | Topoisomerase II inhibition |
A549 | 2.8 | EGFR kinase inhibition |
HCT-116 | 1.9 | Apoptosis induction |
Enzymatic Targets
-
Topoisomerase IIα: 85% inhibition at 10 μM (compared to etoposide).
-
Epidermal Growth Factor Receptor (EGFR): Kd = 12 nM, superior to erlotinib.
-
Histone Deacetylase (HDAC): Moderate inhibition (IC₅₀ = 450 nM) .
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
-
Thiazole Ester: Essential for membrane penetration; hydrolysis to carboxylic acid reduces potency.
-
Quinazolinone Ring: Planar structure facilitates intercalation into DNA-topoisomerase complexes.
-
Acetylamino Linker: Optimal length (2 carbons) balances flexibility and target engagement.
Pharmacokinetic Considerations
ADME Profile
Prodrug Strategies
-
Ethyl Ester Hydrolysis: In vivo conversion to the carboxylic acid improves aqueous solubility but reduces brain penetration.
-
PEGylated Derivatives: Half-life extension from 2.1 to 6.8 hours in murine models.
Comparative Analysis with Analogues
Table 4: Analogues and Activity Comparison
Compound | Target | IC₅₀ (μM) |
---|---|---|
Ethyl 2-amino-1,3-thiazole-4-carboxylate | Gastroprokinetic | N/A |
2-(6,7-Dimethoxy-4-oxoquinazolin-3-yl) derivatives | Anticancer | 0.9–3.4 |
HDAC inhibitors (e.g., vorinostat) | HDAC | 0.15 |
Challenges and Future Directions
Limitations
-
Solubility: Poor aqueous solubility necessitates formulation enhancements.
-
Metabolic Instability: Rapid ester hydrolysis limits oral bioavailability.
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume